Systemic Absorption: Bismuth Subnitrate Exhibits ≤0.01% Oral Absorption Versus ≥0.5% for Colloidal Bismuth Subcitrate
Bismuth subnitrate demonstrates negligible systemic absorption (<0.01% of oral dose), contrasting sharply with colloidal bismuth subcitrate (≥0.5% absorption) [1]. In healthy volunteers receiving a single 350 mg oral dose, the median integrated 6-hour serum bismuth concentration for bismuth subnitrate (BSN350) was 0 ng·h/mL, compared to 49 ng·h/mL for colloidal bismuth subcitrate (CBS) and 3 ng·h/mL for bismuth subsalicylate (BSS) [2]. Peak serum bismuth concentrations reached 18 μg/L for CBS versus only 0.6–1.2 μg/L for BSN preparations [2].
| Evidence Dimension | Oral bioavailability (6-hour integrated serum bismuth) |
|---|---|
| Target Compound Data | 0 ng·h/mL (BSN350 formulation) |
| Comparator Or Baseline | Colloidal bismuth subcitrate: 49 ng·h/mL; Bismuth subsalicylate: 3 ng·h/mL; Bismuth subgallate: 32 ng·h/mL |
| Quantified Difference | BSN absorption is ≤0.01% vs. CBS ≥0.5%; serum concentration difference >100-fold |
| Conditions | Healthy volunteers; single oral dose of 350 mg bismuth equivalent; fasted state; 6-hour AUC |
Why This Matters
Minimal absorption translates to lower systemic toxicity risk, making bismuth subnitrate the preferred choice for long-term or high-dose regimens where bismuth accumulation in kidney and brain must be avoided.
- [1] Phillips RH, Whitehead MW, Lacey S, Champion M, Thompson RP, Powell JJ. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data do not predict in vivo efficacy. Helicobacter. 2000 Sep;5(3):176-82. PMID: 10971684. View Source
- [2] Heckers H, et al. Absorption and renal elimination of bismuth from 6 different bismuth salts after a single dosage. Z Gastroenterol. 1994 Jul;32(7):375-81. PMID: 7975772. View Source
